molecular formula C12H25K2O4P B008519 Dipotassium dodecyl phosphate CAS No. 39322-78-6

Dipotassium dodecyl phosphate

Cat. No.: B008519
CAS No.: 39322-78-6
M. Wt: 342.49 g/mol
InChI Key: GWTCIAGIKURVBJ-UHFFFAOYSA-L
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Description

Dipotassium dodecyl phosphate is a chemical compound with the molecular formula C12H25K2O4P. It is a potassium salt of dodecyl phosphate and is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations that require emulsification, dispersion, and stabilization.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium dodecyl phosphate can be synthesized through the neutralization of dodecyl phosphoric acid with potassium hydroxide. The reaction typically involves the following steps:

    Neutralization: Dodecyl phosphoric acid is reacted with potassium hydroxide in a reaction kettle. The stoichiometric ratio is maintained to ensure complete neutralization.

    Temperature Control: The reaction temperature is controlled, usually not exceeding 90°C, to prevent decomposition of the reactants.

    pH Adjustment: The pH of the reaction mixture is adjusted to around 8.9-9.5 to ensure the formation of this compound.

    Decolorization and Filtration: Activated carbon is added to the reaction mixture to decolorize it, followed by filtration to remove impurities.

    Concentration and Crystallization: The filtrate is concentrated and crystallized to obtain this compound in solid form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of advanced filtration and crystallization techniques helps in obtaining a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Dipotassium dodecyl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipotassium dodecyl phosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dipotassium dodecyl phosphate is primarily based on its surfactant properties. The compound has a hydrophilic head (phosphate group) and a hydrophobic tail (dodecyl group), allowing it to reduce surface tension and form micelles in aqueous solutions. This property is crucial for its role in emulsification, dispersion, and stabilization of various formulations. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of hydrophobic molecules .

Comparison with Similar Compounds

Similar Compounds

    Dipotassium phosphate: Similar in terms of the potassium salt but lacks the long hydrophobic dodecyl chain.

    Sodium dodecyl sulfate: Another surfactant with a similar hydrophobic tail but different cation (sodium instead of potassium).

    Dodecyl phosphoric acid: The parent acid form of dipotassium dodecyl phosphate.

Uniqueness

This compound is unique due to its combination of a hydrophilic phosphate group and a hydrophobic dodecyl chain, providing excellent surfactant properties. This makes it particularly effective in applications requiring emulsification, dispersion, and stabilization, distinguishing it from other similar compounds .

Properties

IUPAC Name

dipotassium;dodecyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTCIAGIKURVBJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25K2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940611
Record name Dipotassium dodecyl phosphate
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Molecular Weight

342.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Water or Solvent Wet Solid
Record name Phosphoric acid, dodecyl ester, potassium salt
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

19045-77-3, 39322-78-6
Record name Dipotassium monolauryl phosphate
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Record name Potassium lauryl phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, dodecyl ester, potassium salt
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipotassium dodecyl phosphate
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Record name Phosphoric acid, dodecyl ester, potassium salt
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Record name Dipotassium dodecyl phosphate
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Record name DIPOTASSIUM MONOLAURYL PHOSPHATE
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Synthesis routes and methods I

Procedure details

In the same manner as for Example 4, 502.9 g dodecyl phosphate from Example 3 was added to 232.1 g potassium hydroxide solution (44.9 wt. %), diluted with an additional 595.2 g deionized water, over a 25 min. period and temperature range of from 61° to 81° C. The resulting potassium/phosphorus molar ratio of 0.99 was near the intended 1.00, stoichiometric ratio for the 43.1% salt solution and the pH of the modestly viscous, pearlescent liquid at room temperature was 6.0.
Quantity
502.9 g
Type
reactant
Reaction Step One
Quantity
232.1 g
Type
reactant
Reaction Step One
Name
potassium phosphorus
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
salt
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reactant
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solvent
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Synthesis routes and methods II

Procedure details

A laboratory batch of dodecyl phosphate was prepared by a process similar to Example 1, with a first acid value of 209.6 mg KOH/g sample and weight composition of 6.4% phosphoric acid, 72.3% mono(dodecyl) phosphate, 13.0% di(dodecyl) phosphate, 7.7% nonionics and 0.6% water. The equipment described in Example 4 was charged with 200.9g deionized water and 118.3g of the melted, acid dodecyl phosphate was poured into the stirred liquid to give a white, creamy, easily stirred composition. To this 35° C. lotion was added 59.9g potassium hydroxide solution (44.5 wt. %) to produce a 36% salt composition at 47° C. with a theoretical potassium/phosphorus molar ratio of 0.84. An additional l50.1g of the acid dodecyl phosphate was blended in followed by 66.4g of the 44.5% potassium hydroxide solution. The temperature reached a maximum of 52° within minutes, then began to drop. The creamy, easily stirred, uniform lotion was heated to 75° C. to try to melt it, but when no significant change was observed, it was allowed to cool to room temperature producing a stable, foamy, easily stirred, whipped cream like substance which was not further characterized. The calculated solids for the salt composition was 51% and potassium/phosphorus molar ratio was 0.78.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Name
potassium phosphorus
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Synthesis routes and methods III

Procedure details

In the same manner as for Example 4, 653.4 g dodecyl phosphate from Example 3 was added to 272.6 g potassium hydroxide (85%) in 817.2 g deionized water over a 70 min. period and temperature range of 64° to 84° C. The resulting 47% solids salt solution, potassium/phosphorus (K/P) molar ratio, 1.70, was allowed to cool to room temperature with continued stirring and was easily poured into receivers. The pH was 8.8.
Quantity
653.4 g
Type
reactant
Reaction Step One
Quantity
272.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium phosphorus
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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